molecular formula C10H10O B052770 1-Tetralone CAS No. 529-34-0

1-Tetralone

Cat. No. B052770
CAS RN: 529-34-0
M. Wt: 146.19 g/mol
InChI Key: XHLHPRDBBAGVEG-UHFFFAOYSA-N
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Patent
US06023000

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[OH:11]N1C2C=CC=CC=2N=N1>CC(C)=O>[C:9]1(=[O:11])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:7][CH2:8]1.[OH:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][CH2:2][CH2:1]2

Inputs

Step One
Name
Quantity
212 mg
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
71 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
aqueous solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After a reaction time of 24 hours, the reaction solution was extracted with chloroform
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
OC1=C2CCCCC2=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06023000

Procedure details

212 mg (1.60 mmol) of 1,2,3,4-tetrahydronaphthalene in 1.1 ml of acetone were reacted analogously to Example 1 with 71 mg (0.53 mmol) of 1-hydroxy-1H-benzotriazole in 3 ml of acetone and 15 ml of an aqueous solution of 2 mg/ml laccase from Trametes versicolor. After a reaction time of 24 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 42% of 1-tetralone and 6% of 5-hydroxytetralin (approx. 90% yield of 1-tetralone based on conversion).
Quantity
212 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
42%
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][CH2:2]1.[OH:11]N1C2C=CC=CC=2N=N1>CC(C)=O>[C:9]1(=[O:11])[C:10]2[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=2)[CH2:6][CH2:7][CH2:8]1.[OH:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH2:4][CH2:3][CH2:2][CH2:1]2

Inputs

Step One
Name
Quantity
212 mg
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Name
Quantity
71 mg
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
aqueous solution
Quantity
15 mL
Type
reactant
Smiles
Name
Quantity
1.1 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After a reaction time of 24 hours, the reaction solution was extracted with chloroform
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%
Name
Type
product
Smiles
OC1=C2CCCCC2=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.